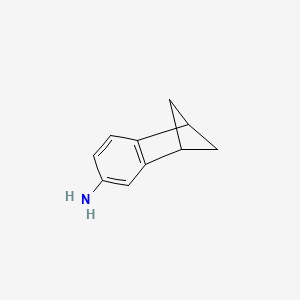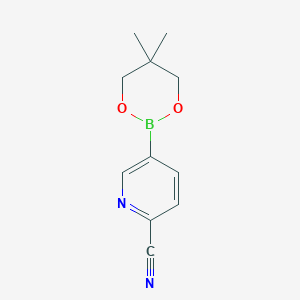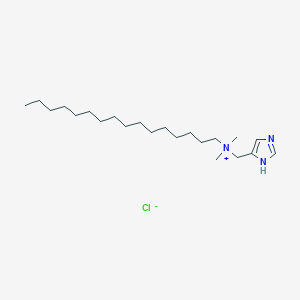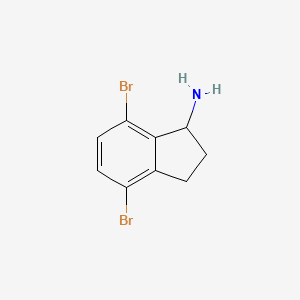
2,3-Dihydro-1H-1,3-methanoinden-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-1,3-methanoinden-5-amine is an organic compound with the molecular formula C10H13N It is a bicyclic amine that features a methano bridge, making it a unique structure in the realm of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-1,3-methanoinden-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminophenylboronic acid with 1,3,3-trimethylindane-1-aldehyde, followed by reduction to yield the target compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-1,3-methanoinden-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-1,3-methanoinden-5-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,3-Dihydro-1H-1,3-methanoinden-5-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine: This compound shares a similar structure but with additional methyl groups, which can influence its reactivity and applications.
2,3-Dihydro-1H-indol-5-ylmethylamine: Another related compound with a similar bicyclic structure, used in different research contexts.
Uniqueness
2,3-Dihydro-1H-1,3-methanoinden-5-amine is unique due to its methano bridge, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
tricyclo[6.1.1.02,7]deca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C10H11N/c11-8-1-2-9-6-3-7(4-6)10(9)5-8/h1-2,5-7H,3-4,11H2 |
Clave InChI |
FDPVLTRTEHSYKD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C3=C2C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)

![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)
![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)



